t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(propane-1-sulfonyl)phenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up using similar reaction conditions and purification techniques as those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential role in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A common protecting group for amines.
3-(propane-1-sulfonyl)phenyl isocyanate: A precursor in the synthesis of t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate.
Uniqueness
This compound is unique due to its combination of a tert-butyl carbamate group and a sulfonyl-substituted phenyl ring. This structure imparts specific chemical properties and reactivity, making it useful in various scientific applications.
Properties
IUPAC Name |
tert-butyl N-(3-propylsulfonylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-5-9-20(17,18)12-8-6-7-11(10-12)15-13(16)19-14(2,3)4/h6-8,10H,5,9H2,1-4H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABQZKGJXREIFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC(=C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742967 |
Source
|
Record name | tert-Butyl [3-(propane-1-sulfonyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-47-6 |
Source
|
Record name | tert-Butyl [3-(propane-1-sulfonyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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